N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride
Overview
Description
N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(2-methylbutan-2-yl)amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:
N-methyl-N-(2-methylbutan-2-yl)amine+COCl2→N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylbutan-2-yl)amine and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Requires the presence of a base to form esters.
Thiols: Forms thioesters in the presence of a base.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is crucial for its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
- N-methylcarbamoyl chloride
- N-(2-methylbutan-2-yl)carbamoyl chloride
- N-ethyl-N-(2-methylbutan-2-yl)carbamoyl chloride
Uniqueness
N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. Its branched alkyl group (2-methylbutan-2-yl) provides steric hindrance, influencing its reactivity and making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5-7(2,3)9(4)6(8)10/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXZOSIFBDJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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